Methyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, an oxazole ring, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran, oxazole, and benzothiophene rings. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and transition-metal catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, especially electrophilic substitution, can take place at the benzofuran and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2-carboxylic acid derivatives .
Scientific Research Applications
METHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of METHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and inhibit key enzymes and receptors involved in various cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran: A related compound with similar structural features and biological activities.
Benzofuran-2-carboxylic acid: Another compound with a benzofuran ring, known for its antimicrobial properties.
Benzothiophene derivatives: Compounds with a benzothiophene ring, often used in medicinal chemistry for their therapeutic potential.
Uniqueness
METHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of benzofuran, oxazole, and benzothiophene rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-12-9-14-10-13(7-8-17(14)29-12)18-11-16(25-30-18)21(26)24-22-20(23(27)28-2)15-5-3-4-6-19(15)31-22/h7-8,10-12H,3-6,9H2,1-2H3,(H,24,26) |
InChI Key |
IFHSSEGQACOMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Origin of Product |
United States |
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